molecular formula C25H20BrNO4 B12521636 7-bromo-2-[(9H-fluoren-9-ylmethoxy)carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

7-bromo-2-[(9H-fluoren-9-ylmethoxy)carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

Cat. No.: B12521636
M. Wt: 478.3 g/mol
InChI Key: NLOWLSCJVKJXQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-2-[(9H-fluoren-9-ylmethoxy)carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid is a complex organic compound that features a bromine atom, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-[(9H-fluoren-9-ylmethoxy)carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the bromination of a suitable isoquinoline derivative, followed by the introduction of the Fmoc protecting group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

7-bromo-2-[(9H-fluoren-9-ylmethoxy)carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Deprotection Reactions: The Fmoc group can be removed using bases like piperidine, revealing the free amine group.

    Oxidation and Reduction Reactions: The isoquinoline core can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Deprotection Reactions: Piperidine in DMF or dichloromethane.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Formation of substituted isoquinoline derivatives.

    Deprotection Reactions: Free amine derivatives.

    Oxidation and Reduction Reactions: Various oxidized or reduced forms of the isoquinoline core.

Scientific Research Applications

7-bromo-2-[(9H-fluoren-9-ylmethoxy)carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug candidates targeting neurological disorders.

    Industry: Utilized in the development of advanced materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 7-bromo-2-[(9H-fluoren-9-ylmethoxy)carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The Fmoc group serves as a protecting group, allowing selective reactions at other sites of the molecule. The bromine atom can participate in halogen bonding, influencing molecular interactions and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(9H-fluoren-9-ylmethoxy)carbonylamino]isobutyric acid
  • 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-bromobenzoic acid
  • (7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic acid

Uniqueness

7-bromo-2-[(9H-fluoren-9-ylmethoxy)carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid is unique due to its combination of a bromine atom, an Fmoc protecting group, and an isoquinoline core. This combination provides distinct reactivity and potential for diverse applications in synthetic chemistry and drug development, setting it apart from other similar compounds.

Properties

Molecular Formula

C25H20BrNO4

Molecular Weight

478.3 g/mol

IUPAC Name

7-bromo-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C25H20BrNO4/c26-17-10-9-15-12-23(24(28)29)27(13-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22-23H,12-14H2,(H,28,29)

InChI Key

NLOWLSCJVKJXQX-UHFFFAOYSA-N

Canonical SMILES

C1C(N(CC2=C1C=CC(=C2)Br)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.